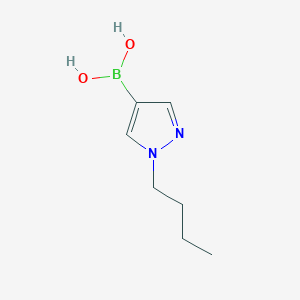

1-Butylpyrazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-butylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6,11-12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUJWRDQDMVDAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Butylpyrazole-4-boronic acid chemical properties

An In-Depth Technical Guide to 1-Butylpyrazole-4-boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

Within the landscape of modern synthetic and medicinal chemistry, heterocyclic boronic acids have emerged as indispensable tools for the construction of complex molecular architectures.[1][2] Among these, pyrazole-containing reagents are of particular interest due to the pyrazole motif's prevalence as a "privileged scaffold" in numerous therapeutic agents, where it contributes to metabolic stability and potent target interactions.[2][3] This guide provides a detailed examination of this compound and its more stable pinacol ester derivative, a key building block for introducing the 1-butylpyrazole moiety into target molecules.

This document is designed for researchers, medicinal chemists, and process development scientists. It will delve into the core chemical properties, robust synthetic methodologies, and critical applications of this reagent, with a focus on its role in palladium-catalyzed cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, providing not just protocols but a deeper understanding of the underlying chemical principles.

Core Chemical and Physical Properties

This compound is an organoboron compound featuring a pyrazole ring substituted at the N1 position with a butyl group and at the C4 position with a boronic acid [-B(OH)₂] functional group. However, like many boronic acids, the free acid can be prone to dehydration to form a cyclic trimer known as a boroxine or undergo protodeboronation under certain conditions.[4] For this reason, it is most commonly synthesized, stored, and utilized in its more stable pinacol ester form, 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The pinacol group protects the boronic acid, enhancing its stability, improving its handling characteristics, and ensuring more reproducible outcomes in synthetic applications.[2][5]

The butyl group at the N1 position serves to modulate the compound's lipophilicity and steric profile, which can be a critical design element when synthesizing derivatives for drug discovery programs, influencing factors such as solubility and protein-ligand binding interactions.

Physicochemical Data Summary

Quantitative data for the specific 1-butyl derivative is not always available in literature; therefore, data for closely related and structurally significant analogs are provided for a comparative understanding.

| Property | This compound (Pinacol Ester) | 1-Boc-pyrazole-4-boronic acid (Pinacol Ester)[6] | 1-Methyl-1H-pyrazole-4-boronic acid[7] |

| Molecular Formula | C₁₃H₂₃BN₂O₂ | C₁₄H₂₃BN₂O₄ | C₄H₇BN₂O₂ |

| Molecular Weight | 238.14 g/mol | 294.15 g/mol | 125.92 g/mol |

| Physical Form | Expected to be a solid or oil | White to off-white solid | Solid |

| Melting Point | Not widely reported | 82-86 °C | Not widely reported |

| Storage Temperature | 2-8°C (Recommended) | 2-8°C | Room Temperature |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, THF, Methanol) and insoluble in water.[8][9] | Soluble in Methanol[8] | High aqueous solubility can complicate isolation[10] |

Synthesis and Purification

The synthesis of 1-alkylpyrazole-4-boronic acid esters is a well-established process in organic chemistry, typically proceeding through a multi-step sequence starting from pyrazole itself. The strategic choice of this pathway is dictated by the need for regioselective functionalization of the pyrazole ring.

Caption: General synthetic workflow for this compound pinacol ester.

Detailed Synthetic Protocol (Illustrative)

The following protocol is a representative method adapted from general procedures for synthesizing analogous compounds.[10][11]

Step 1: Synthesis of 4-Iodopyrazole

-

To a stirred solution of pyrazole (1.0 eq) in a suitable solvent, add iodine (0.5-0.6 eq).

-

Slowly add hydrogen peroxide (1.0-1.2 eq) while maintaining the temperature.

-

Stir the reaction until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product. Purify via recrystallization or chromatography.

-

Causality: This electrophilic iodination occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site on the pyrazole ring.

-

Step 2: Synthesis of 1-Butyl-4-iodopyrazole

-

Dissolve 4-iodopyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Add a suitable base, such as potassium carbonate or sodium hydride (1.1-1.5 eq), to deprotonate the pyrazole nitrogen.

-

Add 1-bromobutane (1.0-1.3 eq) and heat the mixture (e.g., 60-80°C) until the starting material is consumed.

-

Cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

-

Causality: The deprotonated pyrazole acts as a nucleophile, displacing the bromide from 1-bromobutane in a standard Sₙ2 reaction to form the N-alkylated product.

-

Step 3: Synthesis of this compound pinacol ester

-

Dissolve 1-butyl-4-iodopyrazole (1.0 eq) in anhydrous THF and cool to a low temperature (e.g., -10 to -30°C) under an inert atmosphere (N₂ or Ar).[11]

-

Slowly add isopropylmagnesium chloride (i-PrMgCl) to perform a halogen-metal exchange, generating the pyrazolyl Grignard reagent.

-

To this solution, add triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.3 eq) dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent. The crude boronic acid can be directly esterified by treating with pinacol in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) or purified as is.

-

Final purification is achieved via column chromatography.

-

Causality: The halogen-metal exchange creates a potent nucleophilic pyrazole species. This nucleophile attacks the electrophilic boron atom of the borate ester, forming the C-B bond. The subsequent workup and esterification with pinacol yields the stable, desired product.[10]

-

Reactivity and Key Application: The Suzuki-Miyaura Coupling

The paramount application of this compound and its ester is as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction.[2] This palladium-catalyzed cross-coupling enables the formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide (or triflate), a transformation that is fundamental to modern drug discovery.[12][13][14]

The pyrazole scaffold introduced via this method is a key component of many kinase inhibitors and other targeted therapies, making this reagent invaluable for constructing libraries of potential drug candidates.[3][15][16]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Coupling Protocol

-

To a reaction vessel (e.g., a Schlenk tube), add the aryl/heteroaryl halide (1.0 eq), this compound pinacol ester (1.1-1.5 eq), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 eq).[17][18]

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).[18]

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[17]

-

Heat the reaction mixture (e.g., 90-100°C) for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Self-Validation and Causality: The base is critical; it reacts with the boronic acid (or its ester after in-situ hydrolysis) to form a more nucleophilic boronate species, which is necessary for the transmetalation step—the transfer of the pyrazole group from boron to palladium.[14][19] The choice of palladium catalyst and ligand is crucial for reaction efficiency, especially with challenging substrates like aryl chlorides.[18] Degassing the solvent is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Safe Handling, Storage, and Stability

Proper handling and storage are paramount to preserving the chemical integrity of boronic acids and their esters.[12]

-

Handling: Always handle this compound and its derivatives in a well-ventilated area or a chemical fume hood.[20][21] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust if handling a solid form.[20]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C).[6][22] It should be protected from moisture and light to prevent degradation.[23][24] Storing under an inert atmosphere (N₂ or Ar) is recommended for long-term stability to prevent potential oxidation.[4]

-

Stability and Decomposition: The primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved.[4] The pinacol ester is significantly more resistant to this pathway. Boronic acids are also mildly hygroscopic and can absorb water, which may lead to caking or clumping.[24] They are generally stable compounds but should be kept away from strong oxidizing agents.[9]

Conclusion

This compound, particularly in its pinacol ester form, is a highly valuable and versatile reagent in the field of organic synthesis. Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, providing a reliable and efficient method for incorporating the 1-butylpyrazole scaffold into complex molecules. For researchers in drug discovery and development, this compound represents a key building block for accessing novel chemical space and synthesizing targeted therapeutic agents. A thorough understanding of its properties, synthesis, and handling ensures its effective application in advancing chemical and pharmaceutical research.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link][1]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing. [Link][12]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Link][2]

-

Google Patents. (2014). CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester. [11]

-

ResearchGate. (n.d.). Pyrazole derivatives as anticancer agents. [Link][15]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. PubChem Compound Database. [Link][7]

-

Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. [25]

-

Silva, V. L. M., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link][13]

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling of 4H-Indazol-4-ones/Pyrazoles with aryl boronic acids. [Link][17]

-

Sh V, A. M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link][3]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link][18]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][19]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][14]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0 [smolecule.com]

- 6. 1-Boc-吡唑-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Boc-pyrazole-4-boronic acid pinacol ester CAS#: 552846-17-0 [m.chemicalbook.com]

- 9. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. a2bchem.com [a2bchem.com]

- 11. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. fishersci.ca [fishersci.ca]

- 22. N-Boc-1H-ピラゾール-4-ボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 23. laballey.com [laballey.com]

- 24. borax.com [borax.com]

- 25. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 1-Butylpyrazole-4-boronic Acid

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways to 1-Butylpyrazole-4-boronic acid and its corresponding pinacol ester. This valuable building block is instrumental in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry, owing to its utility in Suzuki-Miyaura cross-coupling reactions. This guide delineates three robust synthetic strategies, offering step-by-step protocols, mechanistic insights, and a critical analysis of the experimental choices involved. The methodologies covered include a classical approach via halogenation and lithium-halogen exchange, a modern palladium-catalyzed Miyaura borylation, and an atom-economical iridium-catalyzed C-H borylation. Each section is designed to provide a self-validating system of protocols, grounded in authoritative scientific literature.

Introduction: The Significance of this compound

Pyrazole derivatives are a cornerstone in medicinal chemistry, featuring in a multitude of commercially available drugs.[1] The introduction of a boronic acid moiety at the 4-position of the pyrazole ring, specifically as this compound or its pinacol ester, creates a versatile synthetic handle. This functionalization allows for the facile formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction's tolerance of a wide array of functional groups and its mild reaction conditions make it an indispensable tool in the late-stage functionalization of complex molecules during drug discovery.[2] The butyl group at the N1 position of the pyrazole ring enhances lipophilicity and can modulate the pharmacological profile of the final compound.

This guide will present three distinct and reliable synthetic routes to access this key intermediate, each with its own set of advantages and considerations.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached from several angles. The choice of a particular route will often depend on the availability of starting materials, scalability, and the desired purity of the final product. We will explore three primary strategies in this guide.

Strategy 1: Synthesis via Halogenation and Lithium-Halogen Exchange

This classical and robust approach involves the initial synthesis of a 1-butyl-4-halopyrazole intermediate, which is then converted to the target boronic acid derivative through a lithium-halogen exchange reaction. This method offers high conversion rates and is well-documented in the literature for analogous compounds.[3][4]

The synthesis of the 1-butylpyrazole core is the foundational step in this strategy. A common and efficient method is the condensation of a 1,3-dicarbonyl compound with butylhydrazine.

-

Reaction: 1,3-Diketone (e.g., malonaldehyde bis(dimethyl acetal)) + Butylhydrazine → 1-Butylpyrazole

With the 1-butylpyrazole core in hand, the next step is the regioselective introduction of a halogen, typically bromine, at the C4 position. The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution occurs preferentially at the 4-position.[5][6] N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[5]

-

Reaction: 1-Butylpyrazole + N-Bromosuccinimide (NBS) → 4-Bromo-1-butylpyrazole

The final step in this sequence is the conversion of the C-Br bond to a C-B bond. This is achieved through a lithium-halogen exchange at low temperatures using an organolithium reagent such as n-butyllithium, followed by quenching the resulting organolithium species with a borate ester.[3][4] Subsequent hydrolysis or reaction with pinacol yields the boronic acid or its pinacol ester, respectively. The pinacol ester is often preferred due to its enhanced stability and ease of purification.[7]

-

Reaction: 4-Bromo-1-butylpyrazole + n-BuLi → 1-Butyl-4-lithiopyrazole

-

Quench: 1-Butyl-4-lithiopyrazole + Triisopropyl borate → Borate intermediate

-

Esterification: Borate intermediate + Pinacol → this compound pinacol ester

Experimental Protocol 1: Synthesis via Lithium-Halogen Exchange

Step 1: Synthesis of 1-Butylpyrazole

-

To a solution of pyrazole (1.0 eq) in a suitable solvent such as THF or DMF, add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add 1-bromobutane (1.2 eq) dropwise and stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-butylpyrazole.

Step 2: Synthesis of 4-Bromo-1-butylpyrazole

-

Dissolve 1-butylpyrazole (1.0 eq) in a chlorinated solvent like dichloromethane or chloroform.

-

Cool the solution to 0 °C and add N-bromosuccinimide (1.05 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give 4-bromo-1-butylpyrazole, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound pinacol ester

-

Dissolve 4-bromo-1-butylpyrazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise and continue stirring at -78 °C for another hour.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Add pinacol (1.5 eq) and stir for an additional 2-3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the residue by column chromatography on silica gel (impregnated with boric acid to prevent degradation) to yield this compound pinacol ester.[7]

Strategy 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and widely used method for the synthesis of boronic esters from aryl or heteroaryl halides.[8][9] This palladium-catalyzed cross-coupling reaction offers excellent functional group tolerance and generally proceeds under mild conditions.[8]

The starting material for this route is the same 4-bromo-1-butylpyrazole prepared in Strategy 1. This is then reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

-

Reaction: 4-Bromo-1-butylpyrazole + Bis(pinacolato)diboron + Base (e.g., KOAc) --(Pd Catalyst, Ligand)--> this compound pinacol ester

The choice of catalyst, ligand, and base is crucial for the success of the reaction. A common catalytic system is Pd(dppf)Cl₂ with potassium acetate (KOAc) as the base.[2]

Experimental Protocol 2: Miyaura Borylation

-

To a flask charged with 4-bromo-1-butylpyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq), add a degassed solvent such as dioxane or DMF.

-

Add the palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).

-

Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound pinacol ester.

Strategy 3: Iridium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of organoboron compounds.[10] This approach avoids the pre-functionalization of the substrate (i.e., halogenation), thereby shortening the synthetic sequence. Iridium-based catalysts are particularly effective for the borylation of C-H bonds in heteroarenes.[11]

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric effects, with the borylation occurring at the most accessible C-H bond.[11] For 1-butylpyrazole, the C4-position is sterically unhindered, making it the likely site for borylation.

-

Reaction: 1-Butylpyrazole + Bis(pinacolato)diboron --(Ir Catalyst, Ligand)--> this compound pinacol ester

A common catalytic system for this transformation is [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene) with a bipyridine-based ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).[10]

Experimental Protocol 3: Iridium-Catalyzed C-H Borylation

-

In a glovebox or under an inert atmosphere, combine 1-butylpyrazole (1.0 eq), bis(pinacolato)diboron (1.5 eq), [Ir(cod)OMe]₂ (0.015 eq), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 eq) in a reaction vessel.

-

Add a dry, degassed solvent such as THF or cyclohexane.

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue directly by column chromatography on silica gel to afford this compound pinacol ester.

Data Presentation and Visualization

Table 1: Comparison of Synthetic Routes

| Feature | Strategy 1: Li-Halogen Exchange | Strategy 2: Miyaura Borylation | Strategy 3: C-H Borylation |

| Starting Material | 1-Butylpyrazole | 4-Bromo-1-butylpyrazole | 1-Butylpyrazole |

| Key Reagents | n-BuLi, Triisopropyl borate, Pinacol | B₂pin₂, Pd catalyst, Base | B₂pin₂, Ir catalyst, Ligand |

| Number of Steps | 3 (from pyrazole) | 2 (from 1-butylpyrazole) | 1 (from 1-butylpyrazole) |

| Reaction Conditions | Cryogenic (-78 °C) | Elevated (80-100 °C) | Elevated (80-100 °C) |

| Advantages | High yielding, well-established | Good functional group tolerance | Atom-economical, fewer steps |

| Disadvantages | Use of pyrophoric reagents, low temp | Cost of Pd catalyst, potential for side reactions | Cost of Ir catalyst, regioselectivity can be an issue for more complex substrates |

Diagrams of Synthetic Workflows

Caption: Workflow for Strategy 1.

Caption: Workflow for Strategy 2.

Caption: Workflow for Strategy 3.

Conclusion and Future Outlook

This guide has presented three distinct and effective methodologies for the synthesis of this compound and its pinacol ester. The classical lithium-halogen exchange route offers reliability and high yields, while the palladium-catalyzed Miyaura borylation provides excellent functional group tolerance. The iridium-catalyzed C-H borylation represents a modern, atom-economical approach that minimizes synthetic steps.

The choice of synthetic route will be dictated by the specific needs of the research program, including scale, cost, and available equipment. As the demand for novel heterocyclic building blocks in drug discovery continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of compounds like this compound will remain an active area of research. Future efforts may focus on flow chemistry applications for improved safety and scalability, as well as the discovery of non-precious metal catalysts for borylation reactions.

References

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

-

Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

ResearchGate. (n.d.). Borylation of pyrazole and its derivatives. [Download Scientific Diagram]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

-

University of Johannesburg. (n.d.). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. Retrieved from [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

-

Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]

-

lithium halogen exchange #1 revised. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Retrieved from [Link]

-

eScholarship. (n.d.). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity By Matthew Alan Larsen. Retrieved from [Link]

-

MDPI. (n.d.). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. Retrieved from [Link]

-

DTIC. (n.d.). The Bromination of Pyrazabole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

-

SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

-

ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Download Scientific Diagram]. Retrieved from [Link]

-

Reddit. (2021, May 7). Li Halogen Exchange?. r/Chempros. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

Sources

- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.org.mx [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 1-Butylpyrazole-4-boronic Acid

This guide provides comprehensive technical insights and field-proven best practices for researchers, scientists, and drug development professionals working with 1-Butylpyrazole-4-boronic acid. Understanding the stability of this reagent is critical for ensuring the reproducibility of synthetic protocols and the integrity of experimental data.

Introduction to this compound

This compound is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and materials science.[1][2] Its pyrazole core is a common motif in pharmacologically active compounds, while the boronic acid functional group enables its use in powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3] The stability of the boronic acid moiety is paramount for its successful application. This guide delves into the factors governing its stability and provides actionable protocols for its proper storage and handling.

Intrinsic Chemical Stability

The stability of this compound is influenced by the electronic properties of the pyrazole ring and the inherent reactivity of the boronic acid group. Boronic acids are known to be susceptible to several degradation pathways, which can impact their purity and reactivity over time.[4] The N-butyl group and the pyrazole ring itself modulate the reactivity of the C-B bond.

Major Degradation Pathways

Two primary degradation pathways for boronic acids are protodeboronation and oxidation. Understanding these pathways is crucial for developing effective storage and handling strategies.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[4][5] This process is often catalyzed by acid or base and can be accelerated by heat.[4][6] For heteroaromatic boronic acids, the pH of the environment plays a significant role in the rate of protodeboronation.[6][7][8]

The general mechanism for aqueous protodeboronation can be summarized as: Ar–B(OH)₂ + H₂O → ArH + B(OH)₃[6]

Caption: General pathway of protodeboronation.

Oxidation

The boronic acid group can be oxidized, particularly in the presence of air or other oxidizing agents, to yield the corresponding alcohol (a phenol in the case of aryl boronic acids) and boric acid.[4] This oxidative deboronation can be a significant issue, especially at physiological pH.[9][10][11]

The oxidative degradation can be depicted as: Ar–B(OH)₂ + [O] → ArOH + B(OH)₃

Caption: General pathway of oxidative degradation.

Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound.[12] The following table summarizes these factors and provides mitigation strategies.

| Factor | Impact on Stability | Mitigation and Best Practices |

| Temperature | Higher temperatures accelerate both protodeboronation and oxidation rates.[12] | Store at low temperatures, such as refrigeration (2-8 °C) or freezing for long-term storage.[13] Avoid repeated freeze-thaw cycles. |

| Humidity/Moisture | Moisture can facilitate hydrolysis and protodeboronation. Boronic acids can also form cyclic trimers (boroxines) through dehydration, which can complicate stoichiometry.[4] | Store in a desiccator or a dry, inert atmosphere (e.g., argon or nitrogen). Ensure containers are tightly sealed.[14][15] |

| Light | UV and visible light can promote photodegradation.[12] | Store in amber or opaque containers to protect from light.[16] |

| pH | Both acidic and basic conditions can catalyze protodeboronation. The rate of degradation is often pH-dependent.[6][7][8] | Maintain a neutral pH when in solution, if possible. For reactions, carefully select the pH conditions to balance reactivity and stability. |

| Oxygen/Air | Oxygen promotes oxidative degradation.[12] | Store under an inert atmosphere (argon or nitrogen).[17] Use degassed solvents when preparing solutions. |

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

-

Short-Term Storage (days to weeks): Store in a tightly sealed container at 2-8 °C in a desiccator.

-

Long-Term Storage (months to years): For optimal preservation, store under an inert atmosphere (argon or nitrogen) at -20 °C. The container should be opaque or stored in the dark.

Handling Procedures

Proper handling is crucial to prevent contamination and degradation.

Handling the Solid Compound:

-

Handle in a well-ventilated area or a fume hood.[18]

-

To minimize exposure to atmospheric moisture and oxygen, work quickly when weighing and dispensing the compound. For sensitive applications, use a glove box with an inert atmosphere.

-

Always use clean, dry spatulas and glassware.

-

After use, securely reseal the container, preferably flushing with an inert gas before closing.[14]

Preparing Solutions:

-

Use anhydrous, degassed solvents to minimize degradation in solution.

-

If the solution is to be stored, even for a short period, it should be kept under an inert atmosphere and refrigerated.

-

The stability of boronic acids in solution can be poor, so it is often best to prepare solutions fresh before use.[4]

Monitoring Stability and Purity

Regularly assessing the purity of this compound is essential, especially for material that has been stored for an extended period.

Analytical Methods

Several analytical techniques can be employed to determine the purity of boronic acids and identify degradation products:[19]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is often suitable for assessing the purity of boronic acids and their pinacol esters.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the parent compound and any degradation products, such as the protodeboronated 1-butylpyrazole. ¹¹B NMR is also a valuable tool for characterizing boronic acids.

-

Mass Spectrometry (MS): Techniques like LC-MS can provide sensitive detection and quantification of the boronic acid and its impurities.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general workflow for assessing the purity of this compound.

Caption: Workflow for HPLC purity analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable solvent mixture, such as acetonitrile/water, to a final concentration of 1 mg/mL. Ensure the sample is fully dissolved.

-

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of this compound as a percentage of the total peak area.

-

The appearance of a peak corresponding to 1-butylpyrazole would indicate protodeboronation.

-

Conclusion

While this compound is an invaluable reagent, its inherent instability necessitates careful storage and handling. By understanding and controlling the factors that lead to its degradation—namely temperature, moisture, light, pH, and oxygen—researchers can ensure its integrity and the reliability of their experimental outcomes. Adherence to the protocols and recommendations outlined in this guide will help preserve the quality of this important synthetic building block.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. laballey.com [laballey.com]

- 16. csuohio.edu [csuohio.edu]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Butylpyrazole-4-boronic acid: A Technical Guide

Introduction

1-Butylpyrazole-4-boronic acid (CAS 2096331-96-1) is a key heterocyclic building block in modern medicinal chemistry and materials science.[1] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of a pyrazole moiety, a scaffold present in numerous pharmacologically active compounds. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from closely related analogs.

Molecular Structure

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.

Figure 1: Structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected spectrum for this compound in a common solvent like DMSO-d₆ is summarized below. The choice of an aprotic polar solvent is crucial to minimize exchange of the boronic acid protons with the solvent.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Parameters: Obtain the spectrum at 25°C with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | s | 1H | H-5 (pyrazole) | Protons on a pyrazole ring are deshielded. In related pyrazole-4-boronic acids, the H-5 proton typically appears as a singlet in this downfield region.[2] |

| ~7.7 | s | 1H | H-3 (pyrazole) | Similar to H-5, the H-3 proton is also a singlet in a deshielded environment, generally found slightly upfield from the H-5 proton.[2] |

| ~4.1 | t | 2H | N-CH₂- (butyl) | This triplet corresponds to the methylene group directly attached to the pyrazole nitrogen, deshielded by the aromatic ring. It will be coupled to the adjacent CH₂ group. |

| ~1.8 | m | 2H | -CH₂- (butyl) | A multiplet resulting from coupling to the two adjacent methylene groups in the butyl chain. |

| ~1.3 | m | 2H | -CH₂- (butyl) | A multiplet from coupling to the adjacent methylene and methyl groups. |

| ~0.9 | t | 3H | -CH₃ (butyl) | The terminal methyl group of the butyl chain, appearing as a triplet due to coupling with the adjacent methylene group. |

| ~8.0 (broad) | s | 2H | B(OH)₂ | The boronic acid protons are typically broad and their chemical shift is concentration and solvent dependent. In DMSO, they are expected in this region. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).

-

Parameters: Obtain a proton-decoupled spectrum with a spectral width of 220 ppm, a relaxation delay of 5 seconds, and approximately 1024 scans to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-5 (pyrazole) | Aromatic carbons in pyrazoles appear in the 110-150 ppm range. C-5 is typically one of the most downfield signals.[3] |

| ~138 | C-3 (pyrazole) | Similar to C-5, this carbon is in a deshielded environment. |

| ~105 (broad) | C-4 (pyrazole) | The carbon atom attached to the boron (ipso-carbon) often shows a broad signal and can sometimes be difficult to detect due to quadrupolar relaxation of the boron nucleus.[4] |

| ~50 | N-CH₂- (butyl) | The methylene carbon attached to the nitrogen is the most deshielded of the alkyl chain. |

| ~33 | -CH₂- (butyl) | The second carbon of the butyl chain. |

| ~20 | -CH₂- (butyl) | The third carbon of the butyl chain. |

| ~14 | -CH₃ (butyl) | The terminal methyl carbon of the butyl group. |

Predicted Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode is a suitable technique for the analysis of this compound.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in methanol.

-

Instrumentation: Infuse the sample into an ESI-MS system.

-

Parameters: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Predicted MS Data and Fragmentation

The molecular weight of this compound (C₇H₁₃BN₂O₂) is approximately 168.01 g/mol .

-

Molecular Ion: An intense peak is expected at m/z 169.1 [M+H]⁺.

-

Dehydration: Boronic acids are prone to dehydration, which could lead to a peak at m/z 151.1 [M+H - H₂O]⁺.

-

Butyl Chain Fragmentation: Fragmentation of the butyl group is also anticipated. A key fragmentation pathway would be the loss of butene (C₄H₈, 56.1 g/mol ), resulting in a fragment corresponding to 1H-pyrazole-4-boronic acid at m/z 113.1.

Figure 2: Predicted ESI-MS fragmentation pathway.

Conclusion

This guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The presented NMR and MS data are based on the well-understood spectroscopic behavior of analogous compounds and fundamental principles. These predictions offer a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. Experimental verification of this data would be a valuable contribution to the chemical community.

References

- Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Journal of Heterocyclic Chemistry, 37(2), 291-294.

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. The Royal Society of Chemistry. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Butylpyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 1-Butylpyrazole-4-boronic acid, as a member of the increasingly important class of boronic acids, presents unique solubility characteristics that warrant a thorough investigation for its successful application in drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. We will delve into the fundamental physicochemical properties of boronic acids that govern their solubility, the impact of environmental factors such as pH and the presence of co-solvents, and the intricate equilibrium between the monomeric acid and its less soluble trimeric anhydride, the boroxine. Furthermore, this document offers detailed, field-proven experimental protocols for the systematic determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate reliable and reproducible data.

Introduction: The Significance of Boronic Acids and Their Solubility

Boronic acids and their derivatives have emerged as a versatile class of compounds in medicinal chemistry, with applications ranging from enzyme inhibitors to diagnostic agents. The boron atom's unique ability to form reversible covalent bonds with diols is central to their biological activity and also profoundly influences their physicochemical properties, including solubility. A comprehensive understanding of a boronic acid's solubility profile is not merely an academic exercise; it is a cornerstone of preclinical development, impacting formulation strategies, oral bioavailability, and ultimately, the therapeutic potential of the drug candidate.

Boronic acids, such as this compound, often exhibit lower aqueous solubility compared to their non-boronic acid analogs, a challenge that must be addressed early in the drug development process. This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound, enabling informed decisions in lead optimization and formulation development.

Physicochemical Properties of this compound: A Theoretical Framework

While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on the well-established chemistry of related pyrazole and arylboronic acids.

The Boronic Acid Moiety: A Lewis Acid

Unlike carboxylic acids, boronic acids are not Brønsted-Lowry acids but rather Lewis acids. They accept a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium is pH-dependent and is a primary determinant of aqueous solubility. At physiological pH, the equilibrium typically favors the neutral, trigonal form, which is often less soluble.

The Pyrazole Ring and Butyl Substituent

The pyrazole ring in this compound is an aromatic heterocycle that contributes to the molecule's overall polarity and potential for hydrogen bonding. The 1-butyl substituent, being a non-polar alkyl chain, will generally decrease aqueous solubility and increase solubility in organic solvents. The interplay between the polar pyrazole-boronic acid core and the hydrophobic butyl chain will dictate the molecule's solubility across a range of solvent systems.

The Boroxine Equilibrium: A Critical Consideration

A defining characteristic of many boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is influenced by the solvent and the concentration of the boronic acid. Boroxines are generally less soluble than their corresponding monomeric acids, and their formation can lead to challenges in obtaining reproducible solubility data.

Caption: Equilibrium between this compound and its less soluble boroxine trimer.

Factors Influencing the Solubility of this compound

pH-Dependent Solubility

The aqueous solubility of this compound is expected to be highly pH-dependent. As the pH increases above the pKa of the boronic acid, the equilibrium will shift towards the more soluble anionic tetrahedral boronate species. Therefore, a comprehensive solubility profile must include measurements across a physiologically relevant pH range.

The Effect of Co-solvents and Excipients

In formulation development, co-solvents and excipients are often employed to enhance the solubility of poorly soluble compounds. For boronic acids, polyols such as mannitol and sorbitol can significantly increase aqueous solubility. This is attributed to the formation of boronic acid esters, which have a lower pKa than the parent boronic acid, thus favoring the more soluble anionic form at a lower pH.

Caption: Interaction of this compound with a diol to form a more soluble boronic ester.

Temperature Effects

The dissolution of most solid compounds, including boronic acids, is an endothermic process. Therefore, solubility is generally expected to increase with temperature. Characterizing the temperature dependence of solubility is crucial for understanding and controlling crystallization processes during manufacturing and storage.

Polymorphism

The solid-state properties of an API, including its crystalline form (polymorphism), can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different solubilities and dissolution rates. While a detailed investigation of the polymorphic landscape of this compound is beyond the scope of this guide, it is an important consideration for comprehensive solid-state characterization.

Expected Solubility Profile of this compound

Aqueous Solubility

Based on the general characteristics of boronic acids, the intrinsic aqueous solubility of this compound is anticipated to be low. However, its solubility is expected to increase significantly at pH values above its pKa. The presence of the butyl group will likely render it less soluble than unsubstituted pyrazole-4-boronic acid.

Organic Solvent Solubility

In organic solvents, the solubility will be governed by the principle of "like dissolves like." Ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone) are often good solvents for boronic acids. The solubility in alcohols (e.g., methanol, ethanol) is also expected to be favorable. In contrast, non-polar hydrocarbon solvents (e.g., hexane, cyclohexane) are likely to be poor solvents. Boronic acid esters, such as the pinacol ester of this compound, are generally more soluble in a wider range of organic solvents than the free acid.

Experimental Protocols for Solubility Determination

A robust determination of the solubility profile requires well-controlled experiments. The following protocols are provided as a guide for researchers.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent system and is considered the "gold standard."

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent systems (e.g., water, buffered solutions at various pH values, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to confirm the required duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

Kinetic (Apparent) Solubility Determination: High-Throughput Screening

This method provides a rapid assessment of solubility and is particularly useful for early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Assay Plate Preparation: Add the stock solution to a multi-well plate, followed by the addition of the aqueous buffer of interest.

-

Incubation: Cover the plate and incubate at a constant temperature for a shorter period (e.g., 2-4 hours) with shaking.

-

Precipitation Monitoring: Measure the turbidity of the samples using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

-

Quantification (Optional): For a more quantitative assessment, the plate can be filtered or centrifuged, and the concentration in the supernatant can be determined by HPLC-UV.

Analytical Method for Quantification

A robust and validated analytical method is crucial for accurate solubility determination. HPLC-UV is a commonly used technique.

Typical HPLC-UV Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.

-

Column Temperature: 25 °C

Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

An In-Depth Technical Guide to the Purity and Characterization of 1-Butylpyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Purity in Drug Discovery

In the landscape of modern medicinal chemistry, pyrazole-containing compounds are of significant interest due to their diverse biological activities. 1-Butylpyrazole-4-boronic acid serves as a key building block in the synthesis of complex organic molecules, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The purity and comprehensive characterization of this reagent are paramount, as impurities can lead to unforeseen side reactions, reduced yields, and difficulties in the purification of the final active pharmaceutical ingredients (APIs). This guide provides a detailed overview of the synthesis, purification, and analytical characterization of this compound, offering field-proven insights for researchers and drug development professionals.

I. Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 1-butyl-4-iodopyrazole. This precursor is first converted to its pinacol ester, which is then hydrolyzed to yield the final boronic acid. This method is favored due to the enhanced stability and ease of purification of the boronate ester intermediate.

Step 1: Synthesis of 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pinacol Ester)

This reaction involves a palladium-catalyzed borylation of 1-butyl-4-iodopyrazole. The use of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is crucial for the efficient formation of the carbon-boron bond.

Experimental Protocol:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-butyl-4-iodopyrazole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

-

Add a suitable solvent, such as anhydrous dioxane or toluene.

-

Degas the mixture by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pinacol ester.

Step 2: Hydrolysis to this compound

The pinacol ester is then hydrolyzed under acidic conditions to yield the free boronic acid. This step must be performed carefully to avoid degradation of the product.

Experimental Protocol:

-

Dissolve the purified 1-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in a mixture of acetone and water.

-

Add a strong acid, such as hydrochloric acid (2 M), dropwise at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude this compound.

II. Purification Strategies for High-Purity this compound

Achieving high purity is critical for the successful application of this compound in subsequent synthetic steps. The choice of purification method depends on the nature and quantity of impurities present.

Recrystallization: The Workhorse of Purification

Recrystallization is often the most effective method for purifying solid organic compounds. The key is to select a solvent system in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Causality Behind Solvent Choice: A mixture of a polar solvent (like water or ethanol) and a non-polar solvent (like hexanes or toluene) often provides the ideal solubility profile for recrystallization. The polar solvent dissolves the boronic acid at high temperatures, while the non-polar solvent helps to precipitate the pure compound upon cooling, leaving impurities behind in the solution.

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes).

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the mixture in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Acid-Base Extraction: Targeting Boronic Acid's Acidity

The weakly acidic nature of the boronic acid functional group can be exploited for purification. Treatment with a base will form the boronate salt, which is typically soluble in aqueous solutions, allowing for the separation from non-acidic organic impurities.

Self-Validating System: This protocol's effectiveness is validated by the selective partitioning of the desired compound into the aqueous phase as its salt, leaving behind organic-soluble impurities. The subsequent acidification and extraction back into an organic solvent confirms the successful isolation of the boronic acid.

Experimental Protocol:

-

Dissolve the crude material in an organic solvent such as diethyl ether or ethyl acetate.

-

Extract the organic solution with a dilute aqueous base (e.g., 1 M NaOH). The boronic acid will transfer to the aqueous layer as its sodium salt.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

-

Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3, which will precipitate the pure boronic acid.

-

Extract the precipitated boronic acid into a fresh portion of organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.[1]

III. Comprehensive Characterization of this compound

A multi-technique approach is essential for the unambiguous characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Singlet | 1H | Pyrazole C3-H |

| ~7.7-7.9 | Singlet | 1H | Pyrazole C5-H |

| ~4.1 | Triplet | 2H | N-CH₂ |

| ~1.8 | Sextet | 2H | N-CH₂-CH₂ |

| ~1.4 | Sextet | 2H | CH₂-CH₃ |

| ~0.9 | Triplet | 3H | CH₃ |

| Broad Singlet | 2H | B(OH)₂ |

Rationale for Assignments: The two singlets in the aromatic region are characteristic of the pyrazole ring protons. The butyl group will show a triplet for the terminal methyl group, and a series of multiplets for the methylene groups, with the N-CH₂ group being the most downfield due to the deshielding effect of the adjacent nitrogen atom. The B(OH)₂ protons often appear as a broad singlet and may exchange with residual water in the solvent.

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Pyrazole C3 |

| ~138 | Pyrazole C5 |

| Carbon attached to Boron | Often not observed or very broad |

| ~50 | N-CH₂ |

| ~32 | N-CH₂-CH₂ |

| ~20 | CH₂-CH₃ |

| ~14 | CH₃ |

Causality in Chemical Shifts: The chemical shifts of the pyrazole carbons are in the typical aromatic region. The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation. The shifts of the butyl chain carbons are consistent with a standard alkyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound.

Expected Mass Spectrum Data (ESI+):

-

[M+H]⁺: 169.12 (Calculated for C₇H₁₄BN₂O₂⁺)

-

[M+Na]⁺: 191.10 (Calculated for C₇H₁₃BN₂O₂Na⁺)

Fragmentation Insights: A common fragmentation pathway for N-alkyl pyrazoles involves the loss of the alkyl chain. Therefore, a fragment corresponding to the pyrazole boronic acid core might be observed. The dehydration of the boronic acid to form a boroxine (a cyclic trimer) is also possible, especially under certain MS conditions, which would result in a higher mass ion.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reverse-phase method is typically employed.

Rationale for Method Development: Boronic acids can be challenging to analyze by HPLC due to their potential for on-column degradation. The choice of column and mobile phase is critical. A C18 column with low silanol activity is often preferred to minimize interactions that can lead to peak tailing and degradation. The mobile phase should be a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The pH of the mobile phase can significantly impact the retention and stability of the boronic acid.

Experimental Protocol:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

IV. Stability and Storage

Boronic acids are known to be sensitive to heat, light, and moisture. Proper storage is crucial to maintain their purity and reactivity.

-

Storage Conditions: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8 °C is recommended.

-

Anhydride Formation: In the solid state, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is often reversible upon dissolution in a protic solvent.

-

Oxidative Degradation: Boronic acids can be susceptible to oxidation. Storing under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life.

V. Visualizing the Workflow

Purity Assessment Workflow

Caption: Workflow for the purification and characterization of this compound.

VI. Conclusion

The reliable synthesis, purification, and thorough characterization of this compound are fundamental to its successful use in research and drug development. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, scientists can ensure the quality and consistency of this vital building block, thereby accelerating the discovery of new chemical entities.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3281. [Link]

-

Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

Gillis, E. P., Eastman, K. J., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

PubChem. (n.d.). 1-butyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

- Google Patents. (n.d.). CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

-

ElectronicsAndBooks. (n.d.). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. [Link]

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

- Google Patents. (n.d.).

Sources

- 1. ijcpa.in [ijcpa.in]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-Alkylpyrazole-4-Boronic Acid Pinacol Esters

Introduction: The Strategic Importance of 1-Alkylpyrazole-4-Boronic Acid Pinacol Esters in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The introduction of a boronic acid pinacol ester at the 4-position of a 1-alkylated pyrazole ring creates a highly versatile synthetic intermediate. These esters are stable, easy to handle, and serve as key building blocks in Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of carbon-carbon bonds to construct complex molecular architectures.[1] This capability is paramount in the rapid evolution of drug discovery, where the precise and efficient synthesis of diverse compound libraries is essential for identifying novel therapeutic agents.

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing 1-alkylpyrazole-4-boronic acid pinacol esters. We will delve into the mechanistic underpinnings of each approach, offer detailed, field-proven experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Synthetic Strategies: A Comparative Overview

The synthesis of 1-alkylpyrazole-4-boronic acid pinacol esters can be broadly categorized into three primary strategies, each with its own set of advantages and considerations. The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and tolerance of functional groups.

| Strategy | Description | Key Advantages | Key Considerations |

| 1. Borylation of 1-Alkyl-4-halopyrazoles | Introduction of the boronic ester onto a pre-functionalized 1-alkyl-4-halopyrazole. | Reliable and high-yielding for a range of alkyl groups. | Requires the synthesis of the halogenated pyrazole precursor. |

| 2. Alkylation of Pyrazole-4-boronic Acid Pinacol Ester | N-alkylation of a pre-formed pyrazole-4-boronic acid pinacol ester. | Utilizes a common, commercially available starting material. | Potential for side reactions if the alkylating agent is highly reactive. |

| 3. Direct C-H Borylation of 1-Alkylpyrazoles | Direct conversion of a C-H bond at the 4-position to a C-B bond. | Atom-economical and avoids pre-functionalization steps. | Often requires specialized catalysts and optimization of reaction conditions. |

Strategy 1: Borylation of 1-Alkyl-4-halopyrazoles

This classical and robust approach involves the initial synthesis of a 1-alkylpyrazole bearing a halogen (typically iodine or bromine) at the 4-position. This halogen then serves as a handle for the introduction of the boronic acid pinacol ester functionality. Two primary methods are employed for this transformation: a Grignard-based approach and a Palladium-catalyzed Miyaura borylation.

Grignard-Mediated Borylation of 1-Alkyl-4-iodopyrazole

This method proceeds via a halogen-metal exchange to form a Grignard reagent, which is then quenched with a boron-containing electrophile. This is a powerful and often high-yielding method, particularly when starting from the more reactive 4-iodopyrazole.

Caption: Workflow for Grignard-mediated borylation.

This protocol is adapted from a patented procedure and provides a comprehensive, three-step synthesis starting from pyrazole.[2]

Step 1: Synthesis of 4-Iodopyrazole

-

To a stirred solution of pyrazole (1.0 eq) in water, add iodine (0.5-0.6 eq).

-

Slowly add 30% hydrogen peroxide (1.0-1.2 eq) and continue stirring at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product can be isolated by filtration and washing with water.

Step 2: Synthesis of 1-Alkyl-4-iodopyrazole

-

To a solution of 4-iodopyrazole (1.0 eq) and a phase-transfer catalyst (e.g., TBAB) in water, add a base such as potassium hydroxide.

-

Add the desired haloalkane (e.g., benzyl chloride, 1.0-1.3 eq) dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by GC or TLC).

-

The product can be extracted with an organic solvent, washed, dried, and used in the next step without further purification.

Step 3: Synthesis of 1-Alkylpyrazole-4-boronic acid pinacol ester

-

Dissolve the 1-alkyl-4-iodopyrazole (1.0 eq) in anhydrous THF and cool the solution to between 0 and -30 °C.

-

Slowly add a solution of isopropylmagnesium chloride (1.0-1.2 eq) to form the Grignard reagent via halogen-metal exchange.

-

After the exchange is complete, add isopropyl pinacol borate (1.0-1.2 eq) dropwise, maintaining the low temperature.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-